O-(quinoxalin-5-ylmethyl)hydroxylamine

Catalog No.
S12363321
CAS No.
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(quinoxalin-5-ylmethyl)hydroxylamine

Product Name

O-(quinoxalin-5-ylmethyl)hydroxylamine

IUPAC Name

O-(quinoxalin-5-ylmethyl)hydroxylamine

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c10-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2

InChI Key

CNNWQFWJFSGJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CON

O-(quinoxalin-5-ylmethyl)hydroxylamine is a chemical compound that features a hydroxylamine functional group attached to a quinoxaline ring. Quinoxalines are bicyclic compounds containing two nitrogen atoms in the ring structure, which contribute to their diverse biological activities. The specific structure of O-(quinoxalin-5-ylmethyl)hydroxylamine includes a quinoxaline moiety linked to a hydroxylamine group via a methylene bridge, making it an interesting target for synthetic and medicinal chemistry due to its potential pharmacological properties.

Typical of hydroxylamines and quinoxaline derivatives. Key reactions include:

  • Condensation Reactions: Hydroxylamines can undergo condensation with carbonyl compounds, leading to the formation of oximes.
  • Reduction Reactions: The hydroxylamine group can be reduced to amines under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the quinoxaline ring can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to develop derivatives with novel properties.

Quinoxaline derivatives, including O-(quinoxalin-5-ylmethyl)hydroxylamine, exhibit a broad spectrum of biological activities. They have been studied for their:

  • Antimicrobial Properties: Many quinoxaline derivatives demonstrate significant antibacterial and antifungal activities.
  • Antitumor Activity: Some compounds have shown efficacy against various cancer cell lines, making them potential candidates for anticancer drugs.
  • Neuroprotective Effects: Certain derivatives possess neuroprotective properties, indicating their potential use in treating neurodegenerative diseases.

The biological activities of O-(quinoxalin-5-ylmethyl)hydroxylamine specifically require further investigation to ascertain its therapeutic potential.

The synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine typically involves several methods:

  • Condensation Reactions: The compound can be synthesized by condensing quinoxaline derivatives with hydroxylamine hydrochloride in the presence of a suitable catalyst or solvent.
  • Reduction of Quinoxaline Derivatives: Starting from substituted quinoxalines, reduction with reagents like lithium aluminum hydride can yield hydroxylamines.
  • Click Chemistry Approaches: Utilizing click chemistry strategies may provide efficient pathways to synthesize this compound, especially when combined with other functional groups.

Recent advancements in synthetic methodologies have focused on greener approaches, reducing waste and improving yields.

O-(quinoxalin-5-ylmethyl)hydroxylamine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Biology: The compound may be used as a probe in biochemical assays to study enzyme activity or cellular processes.
  • Material Science: Quinoxaline derivatives are explored for their electronic properties and may find uses in organic electronics or sensors.

Interaction studies of O-(quinoxalin-5-ylmethyl)hydroxylamine with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanism of action. Preliminary studies suggest that quinoxaline derivatives can interact with DNA, potentially leading to mutagenic effects or influencing gene expression. Further studies using techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy could elucidate these interactions in detail.

O-(quinoxalin-5-ylmethyl)hydroxylamine shares structural similarities with several other compounds that also feature quinoxaline rings or hydroxylamine functionalities. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-hydroxy-MeIQxContains a hydroxylamine group; derived from MeIQxKnown carcinogenic metabolite; involved in mutagenesis
QuinoxalineCore structure without substituentsExhibits broad biological activity; used as an antibiotic
QuinoxalinoneContains a ketone group alongside the quinoxalineAntiviral properties; potential anti-HIV agent
N-(quinoxalin-6-ylmethylidene)hydroxylamineSimilar linkage but different positioningPotentially different reactivity and biological activity

The uniqueness of O-(quinoxalin-5-ylmethyl)hydroxylamine lies in its specific substitution pattern and the presence of the hydroxylamine group, which may confer distinct reactivity and biological properties compared to these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.074561919 g/mol

Monoisotopic Mass

175.074561919 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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